N-cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine;oxalic acid
Overview
Description
N-cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine; oxalic acid is a compound that combines a bicyclic amine with oxalic acid. This compound is known for its unique structure, which includes a cyclohexyl group and a bicyclic octane framework. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine typically involves the reaction of cyclohexylamine with a bicyclic ketone, followed by reduction and methylation steps. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and methylation agents like methyl iodide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
N-cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies of receptor binding and enzyme inhibition.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s bicyclic structure allows it to fit into binding sites, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride
- N-cyclohexyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine
Uniqueness
N-cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine is unique due to its specific combination of a cyclohexyl group and a bicyclic octane framework. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
N-cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2.2C2H2O4/c1-16-13-7-8-14(16)10-12(9-13)15-11-5-3-2-4-6-11;2*3-1(4)2(5)6/h11-15H,2-10H2,1H3;2*(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFBVABVISPMUAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)NC3CCCCC3.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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